molecular formula C14H13NO B1598061 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone CAS No. 40061-21-0

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

Cat. No. B1598061
CAS RN: 40061-21-0
M. Wt: 211.26 g/mol
InChI Key: RZTPZZZQGBUDFZ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, more commonly known as 4-MEPE, is a versatile synthetic compound that has a wide range of applications in the scientific and medical fields. It is a colorless liquid with a sweet smell and a slightly bitter taste. It is soluble in water and ethanol, and has a boiling point of about 204°C. 4-MEPE has been used in the synthesis of various compounds, and has been studied for its potential therapeutic effects on a variety of diseases.

Scientific Research Applications

Corrosion Inhibition

A study evaluated four synthesized Schiff bases, including similar compounds, for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. Results showed significant corrosion inhibition, indicating potential applications in protecting metals from corrosion in acidic environments (Hegazy et al., 2012).

Forensic and Clinical Applications

In forensic toxicology, a novel cathinone derivative was identified and characterized, demonstrating the application of chemical synthesis and analysis in identifying novel substances for forensic and clinical laboratory use. This study underscores the importance of chemical analysis in legal and health-related contexts (Bijlsma et al., 2015).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of novel 3,4-disubstituted pyrazole derivatives from substituted aryl ethanone highlighted the potential of these compounds as antimicrobial agents. This suggests the role of such chemical compounds in developing new antimicrobial drugs (Akula et al., 2019).

Antiviral Activity

A study on the synthesis, reactions, and antiviral activity of certain derivatives, including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, revealed their potential as antiviral agents. This highlights the contribution of chemical synthesis to the field of antiviral drug development (Attaby et al., 2006).

Drug Development and Molecular Interaction

Another research focused on the synthesis of novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes, investigating their DNA binding properties. This work is significant for drug development, offering insights into molecular interactions that can inform the design of therapeutic agents (Kurt et al., 2020).

properties

IUPAC Name

2-(4-methylphenyl)-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-4-6-12(7-5-11)9-14(16)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTPZZZQGBUDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384961
Record name 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone

CAS RN

40061-21-0
Record name 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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